molecular formula C19H15ClN6O B2826767 N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine CAS No. 946348-74-9

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Cat. No.: B2826767
CAS No.: 946348-74-9
M. Wt: 378.82
InChI Key: ZQYZTMWZRXYROB-UHFFFAOYSA-N
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Description

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a 3-chlorophenyl group and a 4-methoxyphenyl group attached to the pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials, such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pteridine core with a 3-chlorophenyl group. This can be done using a chlorinated aromatic compound and a suitable catalyst, such as palladium or copper, under conditions like Suzuki or Heck coupling.

    Introduction of the 4-methoxyphenyl group: Similar to the previous step, this involves the substitution of a hydrogen atom on the pteridine core with a 4-methoxyphenyl group. This can be achieved using a methoxylated aromatic compound and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound can be used in the development of materials with specific properties, such as dyes, pigments, or catalysts.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N2-(3-chlorophenyl)-N4-(4-hydroxyphenyl)pteridine-2,4-diamine: Similar structure but with a hydroxyl group instead of a methoxy group.

    N2-(3-bromophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine: Similar structure but with a bromine atom instead of a chlorine atom.

    N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is unique due to the specific combination of the 3-chlorophenyl and 4-methoxyphenyl groups attached to the pteridine core

Properties

IUPAC Name

2-N-(3-chlorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O/c1-27-15-7-5-13(6-8-15)23-18-16-17(22-10-9-21-16)25-19(26-18)24-14-4-2-3-12(20)11-14/h2-11H,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYZTMWZRXYROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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